molecular formula C7H14N2O2 B1337393 Ethyl Piperazine-2-carboxylate CAS No. 89941-07-1

Ethyl Piperazine-2-carboxylate

Cat. No. B1337393
CAS RN: 89941-07-1
M. Wt: 158.2 g/mol
InChI Key: XWZHSYWFWDKJHI-UHFFFAOYSA-N
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Description

Ethyl Piperazine-2-carboxylate is a chemical compound that falls within the broader class of piperazine derivatives. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. These compounds are known for their versatility in chemical synthesis and their utility in pharmaceuticals, particularly as building blocks for drugs with various therapeutic effects.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methyl piperazinium-2-carboxylate dihydrochloride and piperazinium-2-carboxylic acid dihydrochloride from ethylene diamine involves the use of N,N'-di(trifluoroacetyl) ethylenediamine and methyl N,N'-di(trifluoroacetyl)piperazine-2-carboxylate, with the formation of N,N'-dinitroso derivatives as intermediates . Additionally, the preparation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives involves displacement reactions with piperazines and subsequent modifications such as alkylation and acylation .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, and their structures were confirmed by single crystal X-ray diffraction analysis . The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also reported, providing insights into bond lengths and angles typical for this class of compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. A novel carbonylation reaction involving the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst was reported, which includes dehydrogenation and carbonylation at a C–H bond in the piperazine ring . The electronic nature of substituents on the piperazine ring and the pyridine ring significantly affects the reactivity of these substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure of certain derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, adopts a two-dimensional zig-zag architecture with specific intermolecular interactions, while others like tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate feature strong N–H…O hydrogen bonds and result in a two-dimensional structure . These properties can be analyzed through Hirshfeld surface analysis and fingerprint plots, which provide a detailed view of the intermolecular interactions and crystal packing .

Scientific Research Applications

Chemical Synthesis and Derivative Formation Ethyl Piperazine-2-carboxylate and its derivatives are extensively used in chemical syntheses. For instance, the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines forms various piperazine derivatives, showcasing its versatility in chemical reactions (Vasileva et al., 2018). Similarly, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with diverse nuclei have been synthesized from ethyl piperazine-1-carboxylate, leading to compounds with significant antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Structural and Spectroscopic Analysis Ethyl Piperazine-2-carboxylate derivatives are also subjects of structural and spectroscopic analysis. For example, the structural analysis of ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate complexes with Ni(II), Zn(II), and Cd(II) provided insights into the binding sites and possible geometries of these complexes, contributing valuable information to the field of coordination chemistry (Prakash et al., 2014).

Pharmaceutical Development and Biological Activities In the pharmaceutical sector, ethyl piperazine-2-carboxylate derivatives have been studied for their potential medicinal properties. Novel fluoroquinolones synthesized from ethyl piperazine-2-carboxylate derivatives have shown promising in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005). Moreover, a series of piperazinyl-1,2-dihydroquinoline carboxylates exhibited strong antimicrobial activities and notable interactions with the active site of Staphylococcus aureus, highlighting their potential as antimicrobial lead molecules (Banu et al., 2018).

Safety And Hazards

Ethyl Piperazine-2-carboxylate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Future Directions

Piperazine derivatives, including Ethyl Piperazine-2-carboxylate, have been found to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery research . Future research could focus on designing and synthesizing new leads to treat various health threats .

properties

IUPAC Name

ethyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZHSYWFWDKJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442797
Record name Ethyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Piperazine-2-carboxylate

CAS RN

89941-07-1
Record name Ethyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-Benzhydryl-piperazine-2-carboxylic acid ethyl ester (0.5 g, 1.54 mmol) in dry CH2Cl2 (25 ml) was added 3,3-diphenylpropanoic acid (0.35 g, 1.54 mmol) under nitrogen. To the reaction was added EDC (0.59 g, 3.08 mmol) and DMAP (cat) and the reaction mixture stirred under nitrogen at room temperature overnight. The reaction was then concentrated under reduced pressure. The residue dissolved in ethyl acetate: water (10:1) (100 ml). The organic was washed with water (20 ml, 2×) and 10% NaOH (20 ml) and dried over MgSO4 and evaporated to dryness. The resulting residue was purified by column chromatography using hexane: ethyl acetate (3:1) to give title compound in 73% yield.
Name
4-Benzhydryl-piperazine-2-carboxylic acid ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A mixture of 2-piperazinecarboxylic acid dihydrochloride (5.06 g, 0.025 mol), ethanol (100 ml) and concentrated sulphuric acid (6.0 ml) was heated at reflux temperature for 6 days. Toluene (10 ml) was added, and the resulting mixture was concentrated in vacuo to 2/3 of its original volume. Cold, saturated aqueous potassium carbonate (80 ml) was added and the mixture was extracted with toluene (3×100 ml). The combined organic extracts were washed with brine (30 ml), dried (MgSO4) and concentrated in vacuo, affording 1.0 g (26%) of 2-piperazinecarboxylic acid ethyl ester as an oil. The oil crystallised upon standing at room temperature.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl Piperazine-2-carboxylate
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Ethyl Piperazine-2-carboxylate
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Ethyl Piperazine-2-carboxylate
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Citations

For This Compound
6
Citations
K Šindelář, A Šilhánková, J Urban… - Collection of …, 1994 - cccc.uochb.cas.cz
… Alkylation of ethyl piperazine-2-carboxylate with 4-bromo-1,1-diphenyl-1-butene afforded compound Vb. Final product Ia – Va were obtained by acid hydrolysis of corresponding esters …
Number of citations: 21 cccc.uochb.cas.cz
H SUGIHARA - Synthesis, 1994 - jlc.jst.go.jp
… First, we studied the regioselective acylation and alkylation at the 4-position of ethyl piperazine-2-carboxylate (4)‘H (Chart 2). Reaction of 4 with 1 eq of 3,4,5-trimethoxybenzoyl chloride …
Number of citations: 0 jlc.jst.go.jp
G Le Bihan, F Rondu, A Pelé-Tounian… - Journal of medicinal …, 1999 - ACS Publications
… Alkylation of ethyl piperazine-2-carboxylate (1) 16 with 2 equiv of alkyl or allyl halides in refluxing acetone or acetonitrile afforded the disubstituted compounds 2a−g. In the case of …
Number of citations: 95 pubs.acs.org
D Kracht, S Saito, B Wünsch - Australian journal of chemistry, 2009 - CSIRO Publishing
… removal of the N-benzyl protective groups was performed by a transfer-hydrogenolysis using ammonium formate [ 15 ] in the presence of Pd/C to obtain ethyl piperazine-2-carboxylate 8 …
Number of citations: 5 www.publish.csiro.au
MV Martino, L Guandalini, LDC Mannelli… - Bioorganic & Medicinal …, 2017 - Elsevier
… Therefore, ethyl piperazine-2-carboxylate 11 was chosen as starting point and prepared according to Rudolf 10 ; then, it was sequentially treated with the suitable acyl or sulfonyl …
Number of citations: 11 www.sciencedirect.com
D Kracht, E Rack, D Schepmann, R Fröhlich… - Organic & …, 2010 - pubs.rsc.org
Reductive amination of the bicyclic ketone 4 led diastereoselectively to endo-configured amines, which were transformed into the amides 7–10. The synthesis of the diastereomers 25 …
Number of citations: 26 pubs.rsc.org

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